molecular formula C7H7N3O2 B12367619 3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one

3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one

Cat. No.: B12367619
M. Wt: 165.15 g/mol
InChI Key: PPVBZPDZKBAPRE-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbonyl compounds, followed by cyclization to form the oxadiazolidinone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted oxadiazolidinones and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Uniqueness: 3-Pyridin-3-yl-1,2,4-oxadiazolidin-5-one stands out due to its unique combination of the pyridine and oxadiazolidinone rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-pyridin-3-yl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C7H7N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4,6,10H,(H,9,11)

InChI Key

PPVBZPDZKBAPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2NC(=O)ON2

Origin of Product

United States

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